molecular formula C7H7BrMgO B1588619 3-Methoxyphenylmagnesium bromide CAS No. 36282-40-3

3-Methoxyphenylmagnesium bromide

Cat. No. B1588619
CAS RN: 36282-40-3
M. Wt: 211.34 g/mol
InChI Key: FKUUDDGRDRPAQQ-UHFFFAOYSA-M
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Description

3-Methoxyphenylmagnesium bromide (3-MPMB) is an organometallic compound that has been used in a variety of research applications in the laboratory setting. It is a colorless, volatile liquid with a pungent odor and is soluble in both water and organic solvents. 3-MPMB is a versatile reagent that has been used in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the preparation of various organometallic compounds.

Scientific Research Applications

  • Synthesis of Complex Compounds : 3-Methoxyphenylmagnesium bromide is used in the synthesis of complex chemical compounds. For instance, its reaction with 2-nitropyridine-N-oxide and subsequent demethylation led to the formation of 2-(2′-hydroxyphenyl)pyridine-N-oxide, which undergoes thermal deoxidation (Antkowiak & Gessner, 1984).

  • Coupling Reactions : It plays a crucial role in solvolytic stereoselective coupling reactions, as demonstrated in the coupling of p-methoxyphenylmagnesium bromide with substituted allylic chlorides. This process involves the formation of an ion-pair intermediate, impacting the regio- and stereo-selectivity of the reaction (Lajis & Khan, 1992).

  • Antiestrogenic Activity Studies : In the synthesis of compounds with potential antiestrogenic activity, such as in the preparation of [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt, 3-Methoxyphenylmagnesium bromide is utilized (Jones et al., 1979).

  • Synthesis of Medical Isotopes : Its role in synthesizing medical isotopes is illustrated in the preparation of CERM 12816, a potential anti-anginal drug, where it was used for labelling with [14C] in the benzyl group (Mounetou et al., 1998).

  • Creation of Novel Molecules : The compound is used in the creation of novel molecules, such as in the total synthesis of gibbilimbols A-D, where a copper-catalyzed coupling with various unsaturated alkyl bromides was a key step (Vyvyan et al., 2002).

  • Formation of Complex Metal Salts : In the formation of complex metal salts, it was used in synthesizing nickel(II) and cobalt(II) complexes with dithiophosphinato ligands, demonstrating diverse coordination geometries and bonding characteristics (SAĞLAM et al., 2010).

  • Stereoselective Synthesis : It is utilized in the stereoselective synthesis of complex organic compounds, as in the case of (−)-cytoxazone (Madhan, Kumar, & Rao, 2001).

properties

IUPAC Name

magnesium;methoxybenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUUDDGRDRPAQQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C[C-]=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphenylmagnesium bromide

CAS RN

36282-40-3
Record name 3-Methoxyphenylmagnesium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
A Yoshitake, K Kawahara, T Kamada… - Journal of Labelled …, 1977 - Wiley Online Library
… Thus, treatment of a slight excess of 3-methoxyphenylmagnesium bromide with methyl-14C iodide, which was prepared from methanol-14C with 57% hydriodic acid, at 50-55' 14 for 8 hr …
MF Comber, MV Sargent - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
… was 4,5-dihydro-2- (5,7-diisopropoxy-I methoxy-2-naphthyl) -4,4-dimethyloxazole 14 which was elaborated by treatment with 4-isopropoxy3-methoxyphenylmagnesium bromide 26 and …
Number of citations: 18 pubs.rsc.org
J Yan, N Yoshikai - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… On the other hand, the reaction of 3-methoxyphenylmagnesium bromide involved a competitive 1,4-migration to the two ortho positions, with a preference for the less hindered position (…
Number of citations: 33 pubs.rsc.org
ND Smith, J Hayashida, VH Rawal - Organic Letters, 2005 - ACS Publications
… Regioselective addition of 3-methoxyphenylmagnesium bromide to the carbonyl carbon of the resulting α,β-unsaturated ketone (13) afforded tertiary alcohol 14 in 76% yield. The …
Number of citations: 53 pubs.acs.org
X Cheng, SF Zhu, XC Qiao, PC Yan, QL Zhou - Tetrahedron, 2006 - Elsevier
… 3,3′-Dihydroxy-9,9′-spirobifluorene was obtained in a similar procedure by using 3-methoxyphenylmagnesium bromide (Scheme 2). In the ring-closure step, though there were two …
Number of citations: 25 www.sciencedirect.com
P Zarantonello, E Bettini, A Paio, C Simoncelli… - Bioorganic & medicinal …, 2011 - Elsevier
… Similarly the use of 4-(butyloxy)phenyl magnesium bromide and the use of 3-methoxyphenylmagnesium bromide afforded compounds 2 and 3, respectively. Compound 3 was then …
Number of citations: 45 www.sciencedirect.com
H Konishi, T Itoh, K Manabe - Chemical and Pharmaceutical Bulletin, 2010 - jstage.jst.go.jp
… reaction was performed with 1c (57.6 mg, 0.285 mmol) and a 1M solution of 3-methoxyphenylmagnesium bromide in THF (0.855ml, 0.855mmol). Purification by preparative TLC (hexane…
Number of citations: 12 www.jstage.jst.go.jp
A Gavryushin, C Kofink, G Manolikakes, P Knochel - Tetrahedron, 2006 - Elsevier
… To the solution of ZnBr 2 (0.67 mL, 1.5 M in THF) and NEP (0.17 mL) were added dropwise 3-methoxyphenylmagnesium bromide (1.57 mL, 0.83 M in THF), then the catalyst A solution (…
Number of citations: 80 www.sciencedirect.com
AS Deeming, CJ Russell… - Angewandte Chemie …, 2015 - Wiley Online Library
… To explore this possibility we began by studying the combination of 3-methoxyphenylmagnesium bromide, morpholine, and an aqueous solution of sodium hypochlorite (bleach). After …
Number of citations: 146 onlinelibrary.wiley.com
H Tsutsui, T Ichikawa, K Narasaka - Bulletin of the Chemical Society of …, 1999 - journal.csj.jp
… 1-norbornylmagnesium chloride (15)," 2-[34-bis(t-butyldimethylsiloxy)phenyl]ethylmagnesium bromide (13), 2methoxyphenylmagnesium bromide, 3-methoxyphenylmagnesium bromide…
Number of citations: 79 www.journal.csj.jp

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